molecular formula C8H20OSi2 B14494166 1,2-Bis(trimethylsilyl)ethan-1-one CAS No. 63247-93-8

1,2-Bis(trimethylsilyl)ethan-1-one

Cat. No.: B14494166
CAS No.: 63247-93-8
M. Wt: 188.41 g/mol
InChI Key: VEEXARUYOCXSMA-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsilyl)ethan-1-one is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an ethanone backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trimethylsilyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trimethylsilyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis(trimethylsilyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is employed in the modification of biomolecules for analytical purposes.

    Medicine: Research explores its potential in drug delivery systems and as a protective group in pharmaceutical synthesis.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(trimethylsilyl)ethan-1-one involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and amino groups, which can be temporarily protected during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(trimethylsiloxy)ethane: Similar in structure but with siloxy groups instead of silyl groups.

    1,2-Bis(trimethylsilyl)benzene: Contains a benzene ring instead of an ethanone backbone.

    1,2-Bis(trimethylsilyl)ethylene: Features an ethylene linkage instead of an ethanone.

Uniqueness

1,2-Bis(trimethylsilyl)ethan-1-one is unique due to its ethanone backbone, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where selective protection and reactivity are required .

Properties

CAS No.

63247-93-8

Molecular Formula

C8H20OSi2

Molecular Weight

188.41 g/mol

IUPAC Name

1,2-bis(trimethylsilyl)ethanone

InChI

InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9)11(4,5)6/h7H2,1-6H3

InChI Key

VEEXARUYOCXSMA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=O)[Si](C)(C)C

Origin of Product

United States

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